molecular formula C22H29FN4O2S B2734123 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 899949-89-4

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2734123
M. Wt: 432.56
InChI Key: RRUBWNOSPCDSFA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Evaluation

Quinazolinone-based derivatives are synthesized using methods such as the S-arylation method and characterized through analytical techniques like NMR, Raman, and infrared spectroscopy. These compounds have been evaluated for cytotoxic activity against various human cancer cell lines including cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. They exhibit potent cytotoxic activity with IC50 values in the low micromolar range, comparable to standard drugs like docetaxel. Furthermore, they display inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating their potential as effective anti-cancer agents (Riadi et al., 2021).

Pharmacological Activities

Other quinazolinyl acetamides synthesized from anthranilic acid through multi-step processes have been investigated for analgesic, anti-inflammatory, and ulcerogenic index activities. Notably, certain derivatives showed potent analgesic and anti-inflammatory activities, demonstrating their potential in the development of new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

Antimicrobial Agents

New quinazolines synthesized and characterized for potential antimicrobial applications showed activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. This indicates their applicability in addressing microbial resistance and the development of new antimicrobial compounds (Desai, Shihora, Moradia, 2007).

Antitumor and Antimalarial Activities

Further research into the synthesis and characterization of quinazolinone derivatives explores their cytotoxic activity against cancer cell lines and potential antimalarial activities. These studies highlight the versatility of quinazolinone scaffolds in drug discovery, offering pathways to new treatments for chronic and infectious diseases (Nguyen et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2S/c1-3-26(4-2)12-13-27-19-11-6-5-10-18(19)21(25-22(27)29)30-15-20(28)24-17-9-7-8-16(23)14-17/h7-9,14H,3-6,10-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUBWNOSPCDSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide

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